Home > Products > Screening Compounds P14597 > 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione - 368433-62-9

1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2501639
CAS Number: 368433-62-9
Molecular Formula: C17H21N5O3
Molecular Weight: 343.387
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound, also known as 8-amino-1,3-dimethyl-7-(2-hydroxy-3-morpholinopropyl)-3,7-dihydro-1H-purine-2,6-dione, is a theophylline derivative. Its crystal structure has been analyzed, revealing a typical purine fused-ring system geometry and a gauche-trans-gauche-gauche-gauche conformation of the aminoalkyl side chain at the 7-position [].

    Relevance: This compound shares the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (theophylline) with 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. Both compounds feature modifications at the 7 and 8 positions. Notably, both possess a hydroxypropyl group, although the exact position and additional substituents differ. This structural similarity makes 8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline a relevant point of comparison when studying the structure-activity relationships of 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione [].

    Compound Description: Chemically named as 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, this compound represents another theophylline derivative. Its crystal structure analysis highlights a typical purine ring system geometry and a distinct gauche-trans-gauche-gauche-gauche conformation of the aminoalkyl side chain at position 7 [].

    Relevance: Similar to 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, this compound shares the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (theophylline) core. They both exhibit modifications at the 7 and 8 positions. While not identical, the presence of a morpholinobutyl substituent in 8-Amino-7-(4-morpholinobutyl)theophylline is structurally relevant to the hydroxypropyl group in the target compound, emphasizing the influence of side chain length and composition on the overall structure and potential activity [].

    Compound Description: This compound serves as a key intermediate in synthesizing 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which are structurally related to the main compound. The synthesis involves introducing a thietane ring for protection, highlighting the challenges in selectively modifying the purine core [].

    Relevance: This compound highlights the use of protecting groups in modifying the purine scaffold, particularly when targeting the N7 position. This is relevant to the target compound, 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, as it underscores the importance of synthetic strategies in achieving regioselectivity when introducing substituents onto the purine core [].

    Compound Description: Acting as a synthetic precursor, this compound plays a crucial role in the multi-step synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The presence of the thietanyl protecting group allows for the selective modification of other positions on the purine ring [].

    Relevance: This compound emphasizes the synthetic challenges and strategies employed to achieve specific substitutions on the purine core. The presence of a benzyl group at N1 and a bromine at C8, while utilizing a protecting group at N7, provides valuable insight into the synthetic routes explored to obtain compounds related to 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione [].

    Compound Description: This compound acts as another crucial intermediate in the synthesis of the target class of compounds. The modification of the thietanyl group to 1,1-dioxothietan-3-yl alters its reactivity and allows for further modifications of the purine core structure [].

    Relevance: The use of this specific protecting group and its subsequent modification showcases the level of control required in synthesizing complex purine derivatives. Understanding these intermediate structures provides valuable insight into the steps involved in obtaining the target compound, 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, and its analogs [].

    Compound Description: This group of compounds represents a class of intermediates where diverse amine groups are introduced at the 8-position of the purine ring system. This step allows for the exploration of structure-activity relationships by varying the amine substituent while maintaining the overall structure [].

    Relevance: This class of compounds directly relates to the target compound, 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, as they share the same substitution pattern with a benzyl group at N1 and an amine substituent at C8. Although these intermediates still possess the protecting group, they highlight the potential of varying the amine substituent to modulate biological activity [].

Source and Classification

The compound is derived from modifications of the purine structure, specifically through the introduction of various substituents that enhance its biological activity. Its classification as a xanthine derivative places it among compounds that have significant roles in pharmacology, particularly in the treatment of respiratory diseases and other inflammatory conditions.

Synthesis Analysis

The synthesis of 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can be achieved through several methods, primarily involving alkylation and condensation reactions.

Key Synthesis Steps:

  1. Starting Material: The synthesis often begins with 1,3-dimethylxanthine as a precursor.
  2. Alkylation: The introduction of the hydroxypropyl group at the 8-position can be performed using a suitable alkylating agent such as 3-bromo-1-propanol in the presence of a base like potassium carbonate.
  3. Benzylation: The benzyl group can be introduced through a benzyl halide (e.g., benzyl chloride) in a nucleophilic substitution reaction.
  4. Purification: The final product is purified through recrystallization or chromatography to obtain high purity yields.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can be described as follows:

  • Molecular Formula: C15H20N4O3
  • Molecular Weight: Approximately 304.35 g/mol
  • Structural Features:
    • A purine core with two methyl groups at positions 3 and 7.
    • A hydroxypropyl amino group at position 8 which contributes to its biological activity.
    • A benzyl group attached to the nitrogen atom at position 1.

The compound can be visualized using molecular modeling software to explore its three-dimensional conformation and interactions with biological targets.

Chemical Reactions Analysis

Chemical reactions involving this compound primarily focus on its role as an inhibitor of phosphodiesterases (PDEs). The mechanism by which it interacts with PDEs involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access.

Key Reactions:

  1. Phosphodiesterase Inhibition: The compound exhibits significant inhibitory activity against various PDE isoforms, making it a candidate for treating conditions such as asthma or other inflammatory diseases.
  2. Reactivity with Nucleophiles: The hydroxypropyl amino group can participate in further reactions such as acylation or amidation to form more complex derivatives.
Mechanism of Action

The mechanism of action for 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves:

  1. Inhibition of Phosphodiesterases: By inhibiting PDEs, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to enhanced bronchodilation and anti-inflammatory effects.
  2. Interaction with Adenosine Receptors: The compound may also exhibit activity at adenosine receptors due to its structural similarity to adenosine itself.

Studies have shown that derivatives of this compound can selectively inhibit specific PDE isoforms while minimizing side effects associated with broader-spectrum inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds (around 150–160 °C).

Spectroscopic data (NMR, IR) provide insights into functional groups and structural integrity.

Applications

The applications of 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione are diverse:

  1. Pharmaceutical Development: Due to its role as a phosphodiesterase inhibitor, it is being explored for use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
  2. Research Tool: It serves as a valuable tool in biochemical research for studying signaling pathways involving cAMP.
  3. Potential Anti-inflammatory Agent: Its ability to modulate inflammatory responses makes it a candidate for further development in anti-inflammatory therapies.

Properties

CAS Number

368433-62-9

Product Name

1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

1-benzyl-8-(3-hydroxypropylamino)-3,7-dimethylpurine-2,6-dione

Molecular Formula

C17H21N5O3

Molecular Weight

343.387

InChI

InChI=1S/C17H21N5O3/c1-20-13-14(19-16(20)18-9-6-10-23)21(2)17(25)22(15(13)24)11-12-7-4-3-5-8-12/h3-5,7-8,23H,6,9-11H2,1-2H3,(H,18,19)

InChI Key

DVCZYVUYBOVXAK-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)CC3=CC=CC=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.